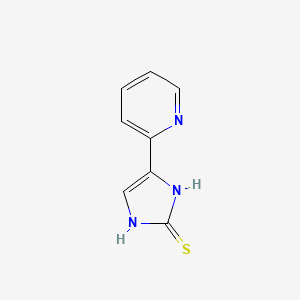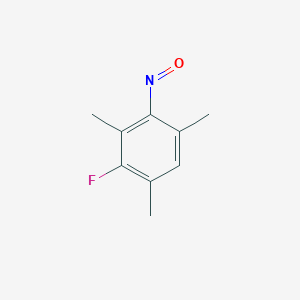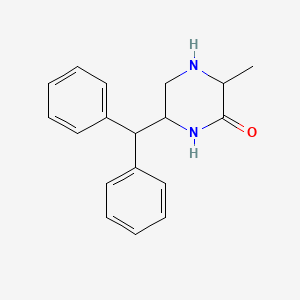![molecular formula C26H29N3O2 B13960780 3,4,8,9-Tetrahydro-6-methoxy-3,3,8,8-tetramethyl-1-(4-methyl-2-phenyl-1H-imidazol-5-yl)furo[2,3-h]isoquinoline CAS No. 769912-57-4](/img/structure/B13960780.png)
3,4,8,9-Tetrahydro-6-methoxy-3,3,8,8-tetramethyl-1-(4-methyl-2-phenyl-1H-imidazol-5-yl)furo[2,3-h]isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
FURO[2,3-H]ISOQUINOLINE, 3,4,8,9-TETRAHYDRO-6-METHOXY-3,3,8,8-TETRAMETHYL-1-(5-METHYL-2-PHENYL-1H-IMIDAZOL-4-YL)- is a complex heterocyclic compound that belongs to the class of isoquinolines
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of FURO[2,3-H]ISOQUINOLINE, 3,4,8,9-TETRAHYDRO-6-METHOXY-3,3,8,8-TETRAMETHYL-1-(5-METHYL-2-PHENYL-1H-IMIDAZOL-4-YL)- typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at various positions on the molecule, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
FURO[2,3-H]ISOQUINOLINE, 3,4,8,9-TETRAHYDRO-6-METHOXY-3,3,8,8-TETRAMETHYL-1-(5-METHYL-2-PHENYL-1H-IMIDAZOL-4-YL)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of FURO[2,3-H]ISOQUINOLINE, 3,4,8,9-TETRAHYDRO-6-METHOXY-3,3,8,8-TETRAMETHYL-1-(5-METHYL-2-PHENYL-1H-IMIDAZOL-4-YL)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Quinolines: Share a similar core structure but differ in the substituents and fused rings.
Isoquinolines: Similar backbone but may lack the furo ring and specific substituents.
Indoles: Another class of heterocycles with different ring structures and properties.
Uniqueness: FURO[2,3-H]ISOQUINOLINE, 3,4,8,9-TETRAHYDRO-6-METHOXY-3,3,8,8-TETRAMETHYL-1-(5-METHYL-2-PHENYL-1H-IMIDAZOL-4-YL)- is unique due to its specific combination of rings and substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
769912-57-4 |
|---|---|
Fórmula molecular |
C26H29N3O2 |
Peso molecular |
415.5 g/mol |
Nombre IUPAC |
6-methoxy-3,3,8,8-tetramethyl-1-(5-methyl-2-phenyl-1H-imidazol-4-yl)-4,9-dihydrofuro[2,3-h]isoquinoline |
InChI |
InChI=1S/C26H29N3O2/c1-15-21(28-24(27-15)16-10-8-7-9-11-16)22-20-17(13-25(2,3)29-22)12-19(30-6)23-18(20)14-26(4,5)31-23/h7-12H,13-14H2,1-6H3,(H,27,28) |
Clave InChI |
LUPQVSLEZONBFL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(N1)C2=CC=CC=C2)C3=NC(CC4=CC(=C5C(=C43)CC(O5)(C)C)OC)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![3-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-3-(isopropylamino)propan-1-ol](/img/structure/B13960767.png)



